molecular formula C15H14O9S B1429414 Epicatechin-5-sulfate CAS No. 1194377-44-0

Epicatechin-5-sulfate

Cat. No.: B1429414
CAS No.: 1194377-44-0
M. Wt: 370.3 g/mol
InChI Key: MWSSRHFQMROXGK-IUODEOHRSA-N
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Description

Epicatechin-5-sulfate belongs to the class of organic compounds known as catechins. Catechins are compounds containing a catechin moiety, which is a 3,4-dihydro-2-chromene-3,5.7-tiol . Very few articles have been published on this compound .


Synthesis Analysis

The synthesis of Epicatechin involves several steps. One approach involves reversing the order of C–O and C–C bond formations . More research is needed to understand the specific synthesis process of this compound.


Molecular Structure Analysis

This compound has a molecular formula of C15H14O9S . Its average mass is 370.331 Da and its monoisotopic mass is 370.035858 Da . A detailed analysis of the electronic distribution, charge delocalization effects, and stereoelectronic effects is presented following the application of the theory of atoms in molecules (AIM) and natural bond orbital analysis .


Chemical Reactions Analysis

Epicatechin can form adduct reaction products with C2, C3, and C4 sugar fragments. The most likely precursors for the C2, C3, and C4 sugar moiety of the Epicatechin-sugar fragment adducts were identified as glyoxal, hydroxyacetone, and erythrose, respectively .


Physical and Chemical Properties Analysis

This compound is a small molecule . More research is needed to understand the specific physical and chemical properties of this compound.

Scientific Research Applications

Chemical Synthesis and Characterization

Epicatechin-5-sulfate, along with other glucuronides and sulfates of epicatechin, has been synthesized for use as bioanalytical standards. The development of these standards is crucial for identifying and studying the biological and pharmacological effects of epicatechin in humans (Zhang et al., 2013).

Absorption, Metabolism, Distribution, and Excretion

Studies on the bioavailability of (-)-epicatechin reveal that it is absorbed in the small intestine, producing metabolites like (-)-epicatechin-5-sulfate. These findings are significant for understanding how epicatechin and its metabolites interact with the human body (Borges et al., 2017).

Bioavailability Assessment

Research has shown that conventional methods might underestimate the bioavailability of epicatechin due to the lack of hydrolysis of epicatechin sulfates, such as this compound. This highlights the need for more accurate methods to quantify epicatechin concentrations in blood and urine samples (Saha et al., 2012).

Characterization of Sulfated Metabolites

The characterization of sulfated metabolites, including this compound, is important for understanding their absorption and mass spectra, which can be used in further studies of their effects on human health (Dueñas et al., 2012).

Role in Oral Ingestion and Brain Access

Epicatechin and its metabolites, including this compound, have been studied for their ability to cross the blood-brain barrier after oral ingestion. This research is relevant for understanding the potential neurological effects of epicatechin (Abd El Mohsen et al., 2002).

Mechanism of Action

Epicatechin is known to inhibit myostatin expression and atrogenes MAFbx, FOXO, and MuRF1. It also shows positive effects on follistatin and stimulates factors related to myogenic actions (MyoD, Myf5, and myogenin) . More research is needed to understand the specific mechanism of action of Epicatechin-5-sulfate.

Properties

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O9S/c16-8-4-13-9(14(5-8)24-25(20,21)22)6-12(19)15(23-13)7-1-2-10(17)11(18)3-7/h1-5,12,15-19H,6H2,(H,20,21,22)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSSRHFQMROXGK-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194377-44-0
Record name Epicatechin-5-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194377440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPICATECHIN-5-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T66C0D002
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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